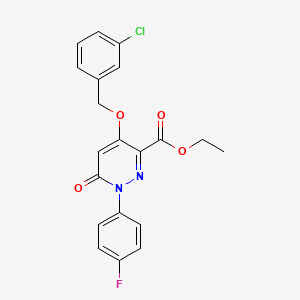Ethyl 4-((3-chlorobenzyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
CAS No.: 899975-84-9
Cat. No.: VC7478402
Molecular Formula: C20H16ClFN2O4
Molecular Weight: 402.81
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 899975-84-9 |
|---|---|
| Molecular Formula | C20H16ClFN2O4 |
| Molecular Weight | 402.81 |
| IUPAC Name | ethyl 4-[(3-chlorophenyl)methoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate |
| Standard InChI | InChI=1S/C20H16ClFN2O4/c1-2-27-20(26)19-17(28-12-13-4-3-5-14(21)10-13)11-18(25)24(23-19)16-8-6-15(22)7-9-16/h3-11H,2,12H2,1H3 |
| Standard InChI Key | KQXSXULINCKPSL-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)F |
Introduction
Synthesis Pathway
The synthesis of this compound typically involves multi-step organic reactions, including:
-
Formation of the Pyridazine Core: Starting with hydrazine derivatives and dicarbonyl compounds.
-
Introduction of Substituents:
-
The chlorobenzyl group is introduced via etherification.
-
The fluorophenyl group is incorporated through nucleophilic substitution or coupling reactions.
-
-
Esterification: The carboxylic acid group is esterified using ethanol in the presence of acid or base catalysts.
These steps require precise control of reaction conditions such as temperature, solvent choice, and catalyst concentration to achieve high yields and purity.
Applications in Medicinal Chemistry
This compound's structure suggests potential applications in drug development due to the following properties:
Biological Activity
Pyridazine derivatives are known for their diverse pharmacological profiles, including:
-
Anticancer Properties: Fluorophenyl groups often enhance interactions with target proteins in cancer cells.
-
Antimicrobial Activity: Chlorobenzyl ethers are associated with inhibition of bacterial growth.
Drug-Likeness
Preliminary computational studies (e.g., SwissADME analysis) indicate favorable drug-like properties such as:
-
Moderate lipophilicity (logP values within acceptable range).
-
Good oral bioavailability predicted from Lipinski's rule of five.
Characterization Techniques
The identification and confirmation of this compound's structure rely on advanced analytical techniques:
-
NMR Spectroscopy:
-
NMR for hydrogen environments.
-
NMR for carbon skeleton analysis.
-
-
Mass Spectrometry (MS):
-
Determines molecular weight and fragmentation patterns.
-
-
Infrared (IR) Spectroscopy:
-
Identifies functional groups (e.g., ester carbonyl stretch at ~1735 cm).
-
-
X-Ray Crystallography:
-
Provides detailed three-dimensional structural data.
-
Potential Challenges
Despite its promising applications, there are challenges associated with this compound:
-
Synthetic Complexity: Multi-step synthesis may limit scalability.
-
Toxicity Concerns: Chlorinated and fluorinated compounds often require thorough safety evaluations.
-
Stability Issues: Sensitivity to hydrolysis due to the ester group.
Comparative Data Table
| Property | Value/Observation |
|---|---|
| Molecular Formula | C20H16ClFN2O4 |
| Molecular Weight | ~402.8 g/mol |
| Solubility | Likely soluble in organic solvents (e.g., DMSO) |
| Predicted Bioavailability | High |
| Key Functional Groups | Pyridazine, Ether, Fluorophenyl, Ester |
| Potential Applications | Anticancer, Antimicrobial |
Future Directions
Further research on Ethyl 4-((3-chlorobenzyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate should focus on:
-
Biological Testing: In vitro and in vivo assays to confirm pharmacological activities.
-
Optimization of Synthesis: Developing greener and more efficient synthetic routes.
-
Structure–Activity Relationship (SAR) Studies: To identify critical structural features for activity enhancement.
This compound holds promise as a lead candidate for developing new therapeutic agents targeting cancer or infectious diseases.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume